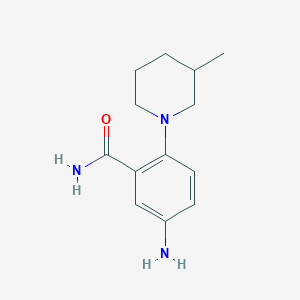

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzamide, featuring an amino group at the 5-position and a 3-methyl-piperidin-1-yl group at the 2-position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide typically involves the following steps:

Formation of the Piperidine Ring: The starting material, 3-methyl-piperidine, is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Amination: The piperidine derivative is then subjected to amination reactions to introduce the amino group at the desired position.

Coupling with Benzamide: The final step involves coupling the aminated piperidine derivative with benzamide under conditions that facilitate the formation of the desired product. This can be achieved using coupling reagents such as carbodiimides or through direct amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure.

Major Products Formed

Oxidation: Formation of nitrobenzamides or nitrosobenzamides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide has shown promise as a lead compound in drug development, particularly for conditions such as cancer and inflammation. Preliminary studies indicate that it may inhibit specific enzymatic pathways associated with these diseases. Its ability to modulate receptor activity makes it a valuable candidate for further pharmacological exploration.

Cancer Research

Research has indicated that derivatives of this compound can exhibit significant anticancer properties. For example, studies have demonstrated its effectiveness in inhibiting cancer cell proliferation, particularly in breast and colon cancer models. The compound's mechanism of action may involve the modulation of signaling pathways critical for tumor growth and survival .

Neurological Studies

There is ongoing research into the effects of this compound on neurological disorders. Its potential to influence neurotransmitter systems could make it a candidate for treating conditions such as schizophrenia or depression by targeting specific receptors in the brain .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes, which is crucial in the development of therapeutic agents. For instance, it may act as an inhibitor of glycine transporters, potentially enhancing glutamatergic neurotransmission .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Goel et al. (2023) | Investigated piperidine derivatives including this compound for anticancer activity | Highlighted its potential in treating cervical and pancreatic cancers |

| Mitra et al. (2023) | Reported on the pharmacological applications of piperidine derivatives | Emphasized the role of structural modifications in enhancing therapeutic efficacy |

| Kambappa et al. (2023) | Studied antiangiogenic properties of related compounds | Suggested potential applications in inhibiting tumor vascularization |

Binding Affinity Studies : Molecular docking studies have been employed to predict the binding modes of this compound to various biological targets, including kinases and G-protein coupled receptors (GPCRs). These studies suggest that the compound may exhibit selective binding characteristics that could be leveraged for drug design .

In Vitro Studies : Experimental assays have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-2-(3-methyl-piperidin-1-yl)-benzoic acid

- 5-Amino-2-(3-methyl-piperidin-1-yl)-benzonitrile

Uniqueness

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both an amino group and a piperidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

5-Amino-2-(3-methyl-piperidin-1-yl)-benzamide (also referred to as compound 5) is a benzamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O, with a molecular weight of approximately 233.31 g/mol. The compound features a benzamide core substituted with an amino group and a 3-methyl-piperidine moiety, which significantly influences its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. Preliminary studies have shown that it can inhibit key signaling pathways involved in cancer progression, such as those mediated by kinases and G-protein coupled receptors (GPCRs) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 3.38 | Inhibition of STAT3 promoter activity |

| MCF-7 (Breast) | 2.32 | Induction of apoptosis |

| A549 (Lung) | 5.00 | Cell cycle arrest |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production .

Table 2: Summary of Anti-inflammatory Activity

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the piperidine substituent have been shown to affect both potency and selectivity for biological targets.

Table 3: SAR Insights

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with a methyl substituent | Significant anticancer activity |

| 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | Different piperidine substituent | Moderate anti-inflammatory effects |

| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide | Benzothiazole moiety | Enhanced receptor interaction |

These variations highlight the importance of specific substitutions in maximizing therapeutic efficacy.

Study on MDA-MB-231 Cells

In a notable study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. The compound was found to downregulate STAT3 signaling, which is crucial for cell survival and proliferation in many cancers .

In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound demonstrated its potential in xenograft models. The compound reduced tumor growth significantly compared to controls, indicating promising therapeutic potential for treating aggressive breast cancer subtypes .

Propiedades

IUPAC Name |

5-amino-2-(3-methylpiperidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(14)7-11(12)13(15)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEVJRMTDVDEME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.